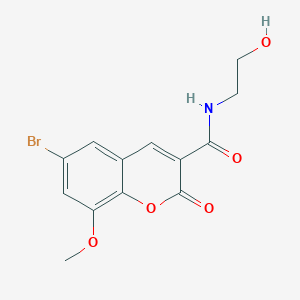

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO5/c1-19-10-6-8(14)4-7-5-9(12(17)15-2-3-16)13(18)20-11(7)10/h4-6,16H,2-3H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPBSNCIQJAPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer.

Mode of Action

This compound interacts with its target, EGFR, by inhibiting the intracellular ATP-binding site. This inhibition can be achieved using properly designed small molecular structures. The compound’s interaction with EGFR results in the inhibition of the receptor’s kinase activity, which in turn disrupts the signal transduction pathways that are mediated by EGFR.

Biochemical Pathways

The inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Observations:

- Hydroxyethyl vs.

- Aryl vs.

- Halogen Variations : Chloro (Cl) substitution at position 6 (e.g., ) may increase electronegativity and influence binding affinity in biological targets.

Hydrogen Bonding and Crystal Packing

The 2-hydroxyethyl group in the target compound facilitates intermolecular hydrogen bonding, as observed in related coumarin derivatives . For example, 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid forms hydrogen bonds with dimethylformamide solvent molecules . Such interactions are critical for stabilizing crystal structures and modulating solubility.

Antimicrobial Activity

Coumarin derivatives with bromo and methoxy substituents demonstrate notable antimicrobial properties. For instance, 6-bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (compound 8 in ) showed activity against Gram-positive bacteria. The hydroxyethyl group in the target compound may enhance bioavailability due to improved water solubility .

Solubility and Conformational Effects

The 2-hydroxyethyl group can induce a more extended conformation in polymeric matrices, as seen with 2-hydroxyethyl methacrylate (HEMA) . This property may influence the compound’s interaction with biological membranes or synthetic polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.